molecular formula C12H21NO3 B3967371 4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine CAS No. 69110-34-5

4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine

Cat. No.: B3967371
CAS No.: 69110-34-5
M. Wt: 227.30 g/mol
InChI Key: XGXDCYCCRHUSNO-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[44]non-2-ylmethyl)morpholine is a chemical compound with the molecular formula C₁₂H₂₁NO₃ It features a morpholine ring attached to a spirocyclic structure containing a 1,4-dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.4]nonane-2-methanol as the starting material. The reaction proceeds under acidic or basic conditions, often using catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)morpholine
  • 4-(1,4-Dioxaspiro[4.3]oct-2-ylmethyl)morpholine
  • 4-(1,4-Dioxaspiro[5.4]undec-2-ylmethyl)morpholine

Uniqueness

4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)morpholine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-4-12(3-1)15-10-11(16-12)9-13-5-7-14-8-6-13/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXDCYCCRHUSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229862
Record name Morpholine, 4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69110-34-5
Record name Morpholine, 4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69110-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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